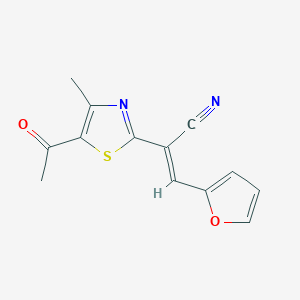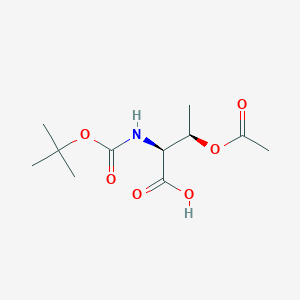![molecular formula C16H16N4O3S2 B2410751 N-(3-(2,3-dihidroimidazo[2,1-b]tiazol-6-il)fenil)-3,5-dimetilisoxazol-4-sulfonamida CAS No. 1226455-30-6](/img/structure/B2410751.png)
N-(3-(2,3-dihidroimidazo[2,1-b]tiazol-6-il)fenil)-3,5-dimetilisoxazol-4-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H16N4O3S2 and its molecular weight is 376.45. The purity is usually 95%.
BenchChem offers high-quality N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de Leishmania Infantum
Leishmania infantum, el agente causante de la leishmaniasis visceral infantil (kala-azar), es una enfermedad potencialmente mortal. Los investigadores han explorado la actividad inhibitoria de los derivados de N-(3-(2,3-dihidroimidazo[2,1-b]tiazol-6-il)fenil)-3,5-dimetilisoxazol-4-sulfonamida contra L. infantum . Notablemente, la presencia de un grupo nitro, imidazol y anillos de oxazol se correlaciona con la actividad. Comprender este patrón farmacoforico puede ayudar a diseñar derivados más potentes para combatir esta enfermedad desatendida.
Actividad Antibacteriana y Antifúngica
El potencial antimicrobiano del compuesto se ha evaluado en términos de efectos antibacterianos y antifúngicos. Los investigadores han medido las zonas de inhibición para evaluar su eficacia . Investigaciones adicionales podrían explorar sus mecanismos específicos de acción contra patógenos bacterianos y fúngicos.
Citotoxicidad Contra Líneas Celulares Humanas de Cáncer
En el ámbito de la investigación del cáncer, los derivados de This compound se han probado para la citotoxicidad contra líneas celulares humanas de cáncer, incluyendo HepG2 y MDA-MB-231 . Comprender su impacto en las células cancerosas puede proporcionar información sobre posibles aplicaciones terapéuticas.
Propiedades Antiinflamatorias y Analgésicas
Los tiazoles, incluido este compuesto, han demostrado actividad antiinflamatoria y analgésica. La presencia de un anillo de tiazolidinona aumenta estos efectos . Investigar sus interacciones moleculares y vías podría conducir a nuevos fármacos antiinflamatorios.
Efectos Antitumorales
Un derivado específico, el ácido [6-(4-bromofenil)imidazo[2,1-b]tiazol-3-il]acético arilidenhidrazida, mostró potentes efectos citotóxicos sobre las células de cáncer de próstata . Estudios adicionales podrían explorar su potencial como agente antitumoral.
Desarrollo de Fármacos
Dada la aparición de resistencia a los fármacos existentes, existe una necesidad apremiante de nuevas opciones terapéuticas contra enfermedades como la leishmaniasis visceral. Los investigadores continúan investigando derivados de este compuesto para el desarrollo de fármacos . Al optimizar su estructura y propiedades, podemos descubrir candidatos prometedores para uso clínico.
En resumen, This compound es prometedor en diversos ámbitos científicos, desde enfermedades infecciosas hasta la investigación del cáncer. Sus propiedades multifacéticas lo convierten en un tema intrigante para futuras exploraciones. 🌟 .
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to a group of pharmaceutically relevant compounds known as partially hydrogenated imidazo[2,1-b][1,3]thiazole derivatives . These derivatives have been known to exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity .
Mode of Action
It’s known that the compound’s structure plays a crucial role in its interaction with targets . The outcome of this interaction depends on the structure of the starting bromo ketone .
Biochemical Pathways
Given its potential anticancer activity, it can be inferred that the compound may interfere with cell proliferation and survival pathways, leading to the suppression of cancer cell growth .
Result of Action
The compound has shown a moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . This suggests that the compound’s action results in the inhibition of cancer cell proliferation.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide are not fully understood due to the complexity of its structure and the variety of potential interactions it may have within a biological system. It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific molecular structure of the compound, including its imidazo[2,1-b][1,3]thiazole ring system .
Cellular Effects
The cellular effects of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide are currently under investigation. Preliminary studies suggest that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide is not yet fully understood. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide are not well understood. It is possible that this compound interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide within cells and tissues are not well characterized. It is possible that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide is not well understood. It is possible that specific targeting signals or post-translational modifications direct this compound to specific compartments or organelles within the cell .
Propiedades
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c1-10-15(11(2)23-18-10)25(21,22)19-13-5-3-4-12(8-13)14-9-20-6-7-24-16(20)17-14/h3-5,8-9,19H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYRHSHCQDCVBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4CCSC4=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
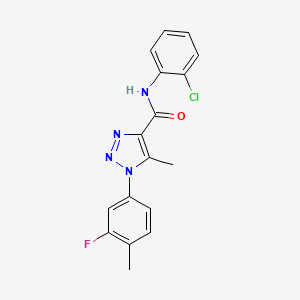
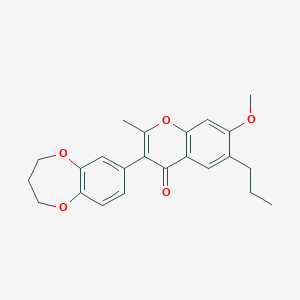
![4-methoxy-3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2410673.png)
![5-(3,4-dimethoxyphenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2410675.png)
![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2410677.png)
![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2410679.png)
![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclobutane-1-carboxylic acid](/img/structure/B2410680.png)
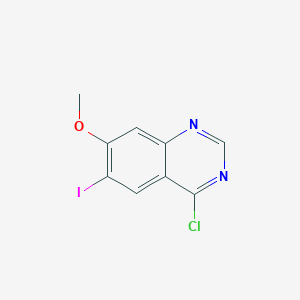
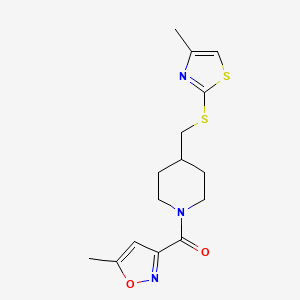
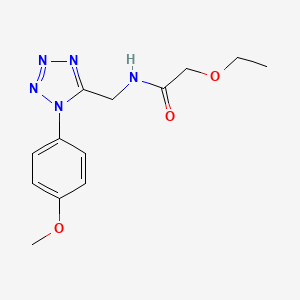
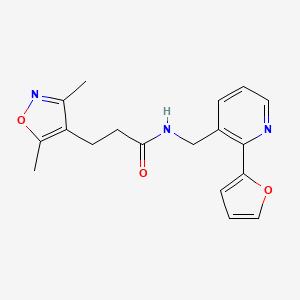
![[3-(Azetidin-3-yl)phenyl]methanol;hydrochloride](/img/structure/B2410689.png)
